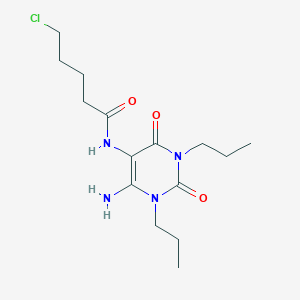
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide, also known as CP-31398, is a small molecule that has gained significant attention in the field of cancer research. It is a potential anticancer agent that has been shown to exhibit promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide is not fully understood. However, it has been proposed that N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide binds to mutant p53, a protein that is commonly found in cancer cells, and restores its function. Mutant p53 is known to promote cancer cell growth and survival. By restoring the function of p53, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide inhibits cancer cell growth and induces apoptosis.
Biochemische Und Physiologische Effekte
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide has been shown to have several biochemical and physiological effects. It has been reported to upregulate the expression of p53 target genes, which are involved in cell cycle arrest and apoptosis. N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide has also been shown to inhibit the activity of NF-κB, a transcription factor that promotes inflammation and cancer cell survival. In addition, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide has been reported to inhibit the activity of HDACs, enzymes that are involved in gene expression regulation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide has also been shown to exhibit low toxicity in preclinical studies. However, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in in vivo studies. In addition, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide has a short half-life, which may require frequent dosing in animal studies.
Zukünftige Richtungen
There are several future directions for the research on N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide. One direction is to investigate the efficacy of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide in combination with other anticancer agents, such as chemotherapy and radiation therapy. Another direction is to develop more potent analogs of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide that exhibit increased solubility and longer half-life. In addition, further studies are needed to fully understand the mechanism of action of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide and its potential use in the treatment of cancer.
Conclusion:
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide is a promising anticancer agent that has been extensively studied for its potential use in the treatment of cancer. It has been shown to inhibit cancer cell growth, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide has several advantages for lab experiments, but also has some limitations. Future research on N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide should focus on investigating its efficacy in combination with other anticancer agents and developing more potent analogs of the compound.
Synthesemethoden
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide can be synthesized using a method that involves the reaction of 5-chloropentanoyl chloride with 4-amino-2,6-dioxo-1,3-dipropylpyrimidine in the presence of triethylamine. The resulting compound is then treated with ammonia to obtain N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide. This synthesis method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide has also been reported to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
CAS-Nummer |
155930-18-0 |
|---|---|
Produktname |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide |
Molekularformel |
C15H25ClN4O3 |
Molekulargewicht |
344.84 g/mol |
IUPAC-Name |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide |
InChI |
InChI=1S/C15H25ClN4O3/c1-3-9-19-13(17)12(18-11(21)7-5-6-8-16)14(22)20(10-4-2)15(19)23/h3-10,17H2,1-2H3,(H,18,21) |
InChI-Schlüssel |
NCHBXPBGNKZAIC-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CCCCCl)N |
Kanonische SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CCCCCl)N |
Synonyme |
Pentanamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-5-chloro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



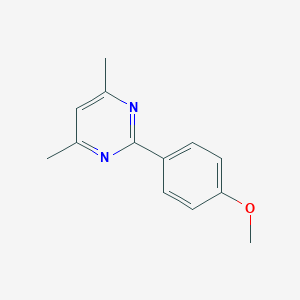
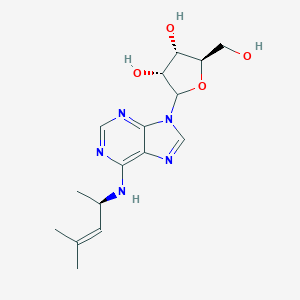

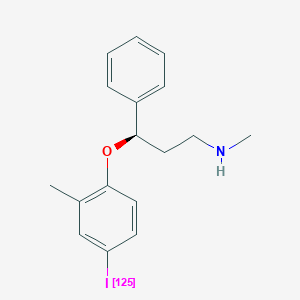

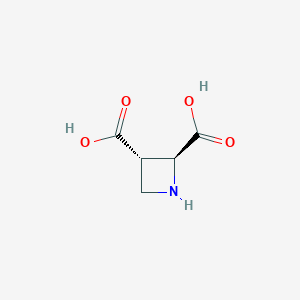
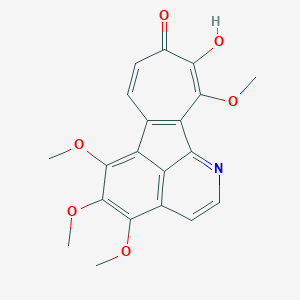

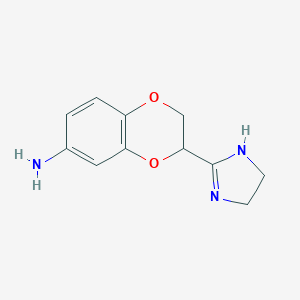
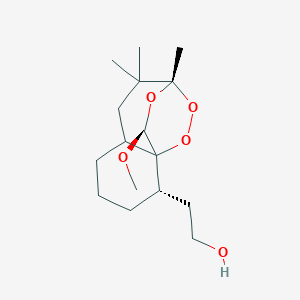
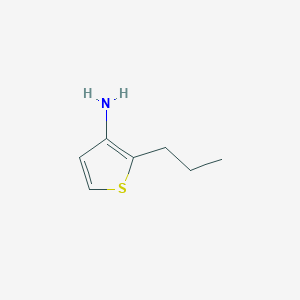
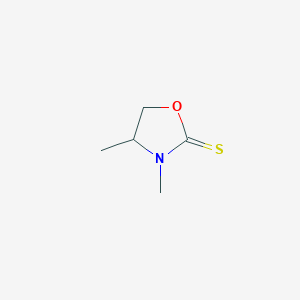
![(3R,6R,9S,12R,15S)-3-(hydroxymethyl)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone](/img/structure/B115638.png)
![(3Ar,5aR,6aR,6bR)-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B115639.png)